molecular formula C15H12FNO B5753221 2,3-dihydro-1H-indol-7-yl(3-fluorophenyl)methanone

2,3-dihydro-1H-indol-7-yl(3-fluorophenyl)methanone

Cat. No. B5753221
M. Wt: 241.26 g/mol
InChI Key: ZBYUEKNAJNMVAP-UHFFFAOYSA-N
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Description

2,3-dihydro-1H-indol-7-yl(3-fluorophenyl)methanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as 3F-2AI, and it is a synthetic indole derivative that has been studied for its promising pharmacological properties.

Mechanism of Action

The mechanism of action of 2,3-dihydro-1H-indol-7-yl(3-fluorophenyl)methanone is not fully understood. However, it is believed to act on various molecular targets, including the opioid and cannabinoid receptors. This compound has also been shown to inhibit the activity of enzymes involved in the synthesis of inflammatory mediators and to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 2,3-dihydro-1H-indol-7-yl(3-fluorophenyl)methanone exhibits potent analgesic and anti-inflammatory effects in animal models. It has also been found to reduce tumor growth in various cancer cell lines. This compound has been shown to modulate the release of neurotransmitters in the central nervous system, leading to its potential use as a treatment for depression and anxiety disorders.

Advantages and Limitations for Lab Experiments

The advantages of using 2,3-dihydro-1H-indol-7-yl(3-fluorophenyl)methanone in lab experiments include its potent pharmacological properties, its synthetic accessibility, and its ability to modulate multiple molecular targets. However, the limitations of using this compound include its potential toxicity and the lack of understanding of its mechanism of action.

Future Directions

There are several future directions for the study of 2,3-dihydro-1H-indol-7-yl(3-fluorophenyl)methanone. These include:
1. Investigating the potential use of this compound in the treatment of depression and anxiety disorders.
2. Developing new synthetic strategies for the production of 3F-2AI with improved yields and purity.
3. Studying the pharmacokinetics and toxicity of 2,3-dihydro-1H-indol-7-yl(3-fluorophenyl)methanone in animal models.
4. Investigating the potential use of this compound in combination with other drugs for the treatment of cancer.
5. Exploring the molecular targets and mechanisms of action of 2,3-dihydro-1H-indol-7-yl(3-fluorophenyl)methanone to gain a better understanding of its pharmacological properties.
In conclusion, 2,3-dihydro-1H-indol-7-yl(3-fluorophenyl)methanone is a synthetic indole derivative that has shown promising pharmacological properties. Its potential applications in various fields make it an interesting compound for scientific research. Future studies are needed to fully understand its mechanism of action and to explore its potential therapeutic uses.

Synthesis Methods

The synthesis of 2,3-dihydro-1H-indol-7-yl(3-fluorophenyl)methanone involves the reaction of 3-fluoroacetophenone with indole in the presence of a base catalyst. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired product. This synthesis method has been optimized to produce high yields of 3F-2AI.

Scientific Research Applications

2,3-dihydro-1H-indol-7-yl(3-fluorophenyl)methanone has been extensively studied for its potential pharmacological applications. It has been found to exhibit potent analgesic, anti-inflammatory, and anti-cancer properties. This compound has also been investigated for its effects on the central nervous system, including its potential as a treatment for depression and anxiety disorders.

properties

IUPAC Name

2,3-dihydro-1H-indol-7-yl-(3-fluorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12FNO/c16-12-5-1-4-11(9-12)15(18)13-6-2-3-10-7-8-17-14(10)13/h1-6,9,17H,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBYUEKNAJNMVAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=C1C=CC=C2C(=O)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methanone,(2,3-dihydro-1h-indol-7-yl)(3-fluorophenyl)-

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